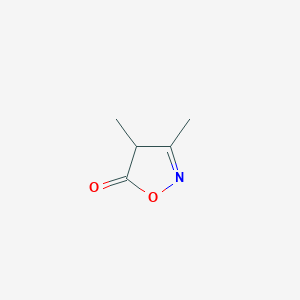

3,4-dimethylisoxazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,4-dimethylisoxazol-5(4H)-one” is a compound with the molecular formula C5H7NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is commonly found in many commercially available drugs .

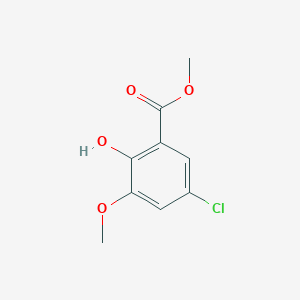

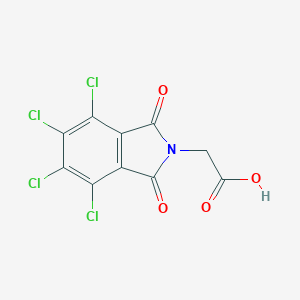

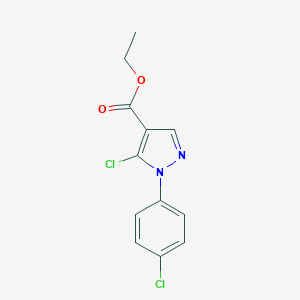

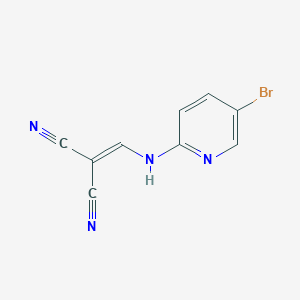

Molecular Structure Analysis

The molecular structure of “3,4-dimethylisoxazol-5(4H)-one” can be represented by the InChI string: InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3 . The compound has a molecular weight of 113.11 g/mol .

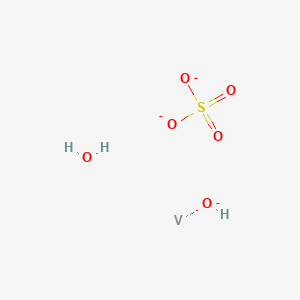

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dimethylisoxazol-5(4H)-one” include a molecular weight of 113.11 g/mol, a topological polar surface area of 38.7 Ų, and a complexity of 151 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .

Applications De Recherche Scientifique

Organocatalytic Reactions

3,4-dimethylisoxazol-5(4H)-one has been used in organocatalytic reactions. Specifically, it has been involved in the chiral phosphoric acid catalyzed regio-, diastereo- and enantioselective reaction with β,γ-alkynyl-α-imino esters . This methodology allows for the γ-addition of β,γ-alkynyl-α-imino esters and C-allenylation of isoxazol-5 (4H)-ones with high regio- and stereoselectivities .

2. Synthesis of Axially Chiral Tetrasubstituted α-Amino Allenoates The compound has been used for the synthesis of axially chiral tetrasubstituted α-amino allenoates . These products feature an adjacent quaternary carbon stereocenter and an axially chiral tetrasubstituted allene motif .

Thermochemistry Studies

5-Amino-3,4-dimethyl-isoxazole, a derivative of 3,4-dimethylisoxazol-5(4H)-one, has been studied for its thermochemical properties . This includes its enthalpy of formation and enthalpy of sublimation .

Chemical Structure Analysis

The compound’s chemical structure has been analyzed and is available as a 2D Mol file or as a computed 3D SD file . This allows for further study and understanding of the compound’s properties.

Use in Commercial Products

3,4-Dimethylisoxazol-5(4H)-one is available commercially and can be used in various applications . However, the specific applications are not mentioned in the source .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 3,4-dimethylisoxazol-5(4H)-one are β,γ-alkynyl-α-imino esters . These targets play a crucial role in the synthesis of axially chiral tetrasubstituted α-amino allenoates .

Mode of Action

The compound interacts with its targets through a chiral phosphoric acid catalyzed regio-, diastereo-, and enantioselective reaction . This interaction results in the γ-addition of β,γ-alkynyl-α-imino esters and C-allenylation of isoxazol-5(4H)-ones .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of axially chiral tetrasubstituted α-amino allenoates . The downstream effects of this pathway include the production of diverse α-imino allenoates featuring an adjacent quaternary carbon stereocenter and an axially chiral tetrasubstituted allene motif .

Result of Action

The molecular and cellular effects of the compound’s action result in the formation of diverse α-imino allenoates featuring an adjacent quaternary carbon stereocenter and an axially chiral tetrasubstituted allene motif .

: Source : Source

Propriétés

IUPAC Name |

3,4-dimethyl-4H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYXCVRLRKSYAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NOC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337699 |

Source

|

| Record name | 3,4-dimethylisoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15731-93-8 |

Source

|

| Record name | 3,4-dimethylisoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.